molecular formula C8H6BrNO2 B7475344 5-bromo-N-prop-2-ynylfuran-3-carboxamide

5-bromo-N-prop-2-ynylfuran-3-carboxamide

Cat. No.: B7475344
M. Wt: 228.04 g/mol
InChI Key: GHYSUTKROUJJFV-UHFFFAOYSA-N
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Description

5-Bromo-N-prop-2-ynylfuran-3-carboxamide is a brominated furan derivative with a propargylamide substituent. Its molecular formula is C₈H₇BrN₂O₂, and it features a bromine atom at the 5-position of the furan ring and a carboxamide group at the 3-position, linked to a prop-2-ynyl (propargyl) chain. The compound’s structural uniqueness lies in its terminal alkyne group, which confers distinct electronic and reactivity profiles compared to aryl-substituted analogues.

Properties

IUPAC Name

5-bromo-N-prop-2-ynylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c1-2-3-10-8(11)6-4-7(9)12-5-6/h1,4-5H,3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYSUTKROUJJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=COC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 5-bromo-N-prop-2-ynylfuran-3-carboxamide with structurally related furan- and pyridine-carboxamides from the provided evidence:

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Data Reference
This compound Furan Br (5), CONH-C≡C-CH₂ (3) C₈H₇BrN₂O₂ ~243.0 Terminal alkyne; furan-3 substitution Synthesized via amide coupling (inferred)
5-Bromo-N-(4-isopropylphenyl)furan-2-carboxamide Furan Br (5), CONH-(4-isopropylphenyl) (2) C₁₄H₁₄BrNO₂ ~307.9 Aryl substitution; furan-2 carboxamide
5-Bromo-N-(3-chloro-4-morpholinylphenyl)furan-2-carboxamide Furan Br (5), CONH-(3-chloro-4-morpholinylphenyl) (2) C₁₅H₁₄BrClN₂O₃ ~385.4 Chloro and morpholine substituents; furan-2 substitution
5-Bromo-N-[3-(quinoxalin-2-yl)phenyl]furan-2-carboxamide Furan Br (5), CONH-(3-quinoxalinylphenyl) (2) C₁₉H₁₃BrN₃O₂ ~395.2 Quinoxaline moiety; aromatic complexity
5-Bromo-N-[4-(prop-2-en-1-yloxy)phenyl]furan-2-carboxamide Furan Br (5), CONH-(4-allyloxyphenyl) (2) C₁₄H₁₂BrNO₃ 322.15 Allyl ether group; furan-2 substitution
5-Bromo-2-methoxy-N-propan-2-ylpyridine-3-carboxamide Pyridine Br (5), OCH₃ (2), CONH-(isopropyl) (3) C₁₀H₁₃BrN₂O₂ ~273.1 Pyridine core; methoxy substitution

Key Observations

Positional Isomerism: The target compound’s carboxamide group at the furan-3 position distinguishes it from most analogues (e.g., furan-2-carboxamides in ).

Substituent Effects :

  • Propargyl Group : The terminal alkyne in the target compound may enable click chemistry applications (e.g., Huisgen cycloaddition), unlike aryl or ether-linked substituents in analogues .
  • Aryl vs. Alkyl Groups : Aryl-substituted analogues (e.g., ) exhibit higher molecular weights and lipophilicity, which may influence solubility and membrane permeability.

Heterocyclic Cores : Pyridine-based analogues (e.g., ) differ in aromaticity and hydrogen-bonding capacity compared to furan derivatives.

Physicochemical and Analytical Data

  • LC/MS Retention Times : For example, the allyloxy-substituted analogue in has a retention time of 3.17 min under SMD-FA10-long conditions. Comparable data for the target compound are unavailable but could be predicted based on its lower molecular weight (~243 vs. 322.15 in ).
  • Solubility : Propargyl-substituted compounds often exhibit moderate solubility in polar aprotic solvents (e.g., DMSO), whereas aryl analogues (e.g., ) may require co-solvents due to higher hydrophobicity.

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